molecular formula C10H20F2N2 B13186247 3-(2,3-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine

3-(2,3-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine

Cat. No.: B13186247
M. Wt: 206.28 g/mol
InChI Key: ANXLVQXNCQFXFL-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine is a synthetic organic compound that features a piperidine ring substituted with dimethyl groups and a difluoropropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 2,3-dimethylpiperidine with a suitable difluoropropanamine derivative under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives with altered electronic properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-(2,3-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.

    Medicine: It may have therapeutic potential due to its structural features, which can interact with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring and difluoropropanamine moiety can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine: can be compared with other piperidine derivatives such as 2,3-dimethylpiperidine and 3-(2,3-dimethylpiperidin-1-yl)propan-1-amine.

    Difluoropropanamine derivatives: Compounds like 2,2-difluoropropan-1-amine and 3-(2,2-difluoropropan-1-yl)piperidine.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H20F2N2

Molecular Weight

206.28 g/mol

IUPAC Name

3-(2,3-dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine

InChI

InChI=1S/C10H20F2N2/c1-8-4-3-5-14(9(8)2)7-10(11,12)6-13/h8-9H,3-7,13H2,1-2H3

InChI Key

ANXLVQXNCQFXFL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1C)CC(CN)(F)F

Origin of Product

United States

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